molecular formula C13H13N3O3S B6247107 ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1927006-01-6

ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B6247107
CAS No.: 1927006-01-6
M. Wt: 291.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, reacting ethyl 2-bromoacetate with thiourea under basic conditions can yield ethyl 2-aminothiazole-4-carboxylate.

    Amidation Reaction: The amino group on the thiazole ring can then be reacted with 3-nitrobenzoyl chloride to form the corresponding amide. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Reduction of Nitro Group: The nitro group on the benzene ring is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Carbamoylation: Finally, the amino group is converted to a carbamoyl group using phosgene or a similar reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzene ring can be reduced to an amino group, as mentioned in the synthesis section.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like sodium borohydride (NaBH₄) can be used for reduction.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections due to the bioactivity of the thiazole ring.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition, especially those involving thiazole-containing substrates.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The thiazole ring can interact with metal ions or other biomolecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: Lacks the carbamoylphenyl group, making it less complex and potentially less bioactive.

    3-Carbamoylphenylthiazole: Similar structure but without the ester group, which may affect its solubility and reactivity.

    Thiazole-4-carboxylate derivatives: Various derivatives with different substituents on the thiazole ring or carboxylate group.

Uniqueness

Ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole ring, carbamoylphenyl group, and ester functionality. This combination imparts specific chemical and biological properties that can be exploited in various applications, making it a versatile compound for research and development.

Properties

CAS No.

1927006-01-6

Molecular Formula

C13H13N3O3S

Molecular Weight

291.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.